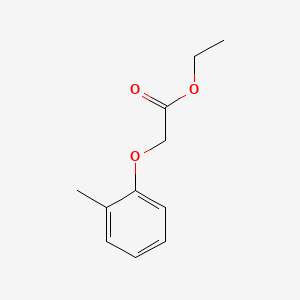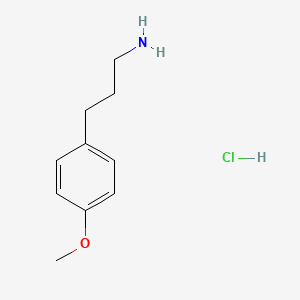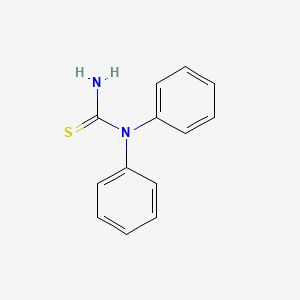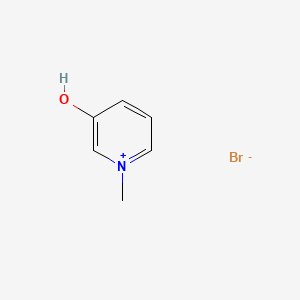
4-Isopropoxy-1,3-phenylenediboronic acid
Descripción general
Descripción
4-Isopropoxy-1,3-phenylenediboronic acid is a boronic acid derivative that has gained significant attention in the field of chemistry due to its unique properties and potential applications. This compound is commonly used in research applications, particularly in the synthesis of complex organic molecules.
Aplicaciones Científicas De Investigación
Organic Synthesis
4-Isopropoxy-1,3-phenylenediboronic acid is widely used in organic synthesis. Its ability to form stable covalent bonds with organic moieties makes it a valuable reagent for constructing complex organic molecules. It is particularly useful in Suzuki coupling reactions, which are pivotal for forming biaryl compounds often found in pharmaceuticals and organic materials .
Catalysis
In catalysis, this compound serves as a ligand for transition metals, facilitating various catalytic reactions. The boronic acid groups can coordinate to metals, enhancing the efficiency and selectivity of catalytic processes .
Supramolecular Chemistry
The diboronic acid functionality allows for the formation of reversible covalent bonds with diols and polyols. This property is exploited in supramolecular chemistry to create dynamic covalent systems that can self-assemble and disassemble under specific conditions .
Material Engineering
This compound is instrumental in material engineering, particularly in the creation of polymers and nanomaterials. Its boronic acid groups can crosslink with other polymers or organic compounds, leading to materials with novel properties suitable for a range of applications, from electronics to biocompatible materials .
Biology and Medicine
Boronic acids are known to interact with various biological molecules. 4-Isopropoxy-1,3-phenylenediboronic acid can be used to design sensors or probes for detecting sugars or carbohydrates, which is crucial in monitoring glucose levels in diabetes or in developing targeted drug delivery systems .
Fluorescence Studies
The compound’s structure allows for the attachment of fluorescent groups, making it a useful tool in fluorescence studies. It can be used to track the presence of certain molecules or changes in the environment within a biological system .
Gas Storage
Its ability to form porous materials makes 4-Isopropoxy-1,3-phenylenediboronic acid a candidate for gas storage applications. The compound can be incorporated into frameworks that trap gases like hydrogen or carbon dioxide, which is significant for energy storage and carbon capture technologies .
Organic Light-Emitting Diodes (OLEDs)
The boronic acid groups can be used to modify organic compounds that serve as the active layer in OLEDs. This modification can improve the stability and efficiency of the light-emitting materials used in display and lighting technologies .
Propiedades
IUPAC Name |
(3-borono-4-propan-2-yloxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14B2O5/c1-6(2)16-9-4-3-7(10(12)13)5-8(9)11(14)15/h3-6,12-15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRCVZJKLYXTQEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC(C)C)B(O)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14B2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30409042 | |
| Record name | {4-[(Propan-2-yl)oxy]-1,3-phenylene}diboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30409042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
850568-40-0 | |
| Record name | B,B′-[4-(1-Methylethoxy)-1,3-phenylene]bis[boronic acid] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850568-40-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {4-[(Propan-2-yl)oxy]-1,3-phenylene}diboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30409042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



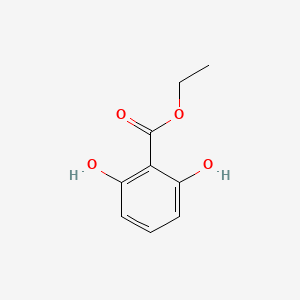

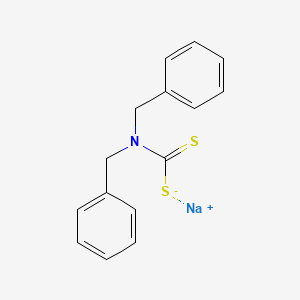
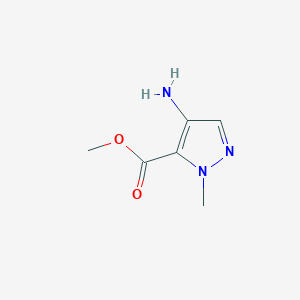

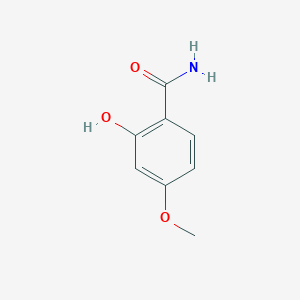
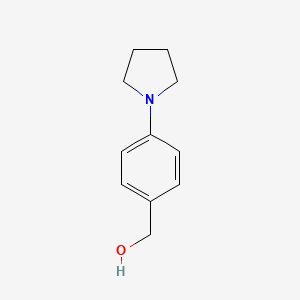
![(1-Benzyl-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B1587760.png)
